(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol
Description
(1S)-1-[4-Methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol is a chiral alcohol featuring a bicyclic pyrimidine scaffold. The (1S)-stereochemistry at the ethanol moiety and the substitution pattern on the pyrimidine ring differentiate it from analogs. This compound is of interest in medicinal chemistry due to pyrimidine derivatives’ roles in enzyme inhibition and nucleic acid interactions.
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(1S)-1-(4-methyl-2-pyrimidin-2-ylpyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C11H12N4O/c1-7-9(8(2)16)6-14-11(15-7)10-12-4-3-5-13-10/h3-6,8,16H,1-2H3/t8-/m0/s1 |
InChI Key |
SPMLDYIMODAIBA-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=NC(=NC=C1[C@H](C)O)C2=NC=CC=N2 |
Canonical SMILES |
CC1=NC(=NC=C1C(C)O)C2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves the use of pyridine as a starting material. The preparation of (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol can be achieved through a series of reactions including condensation, cyclization, and reduction . Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure featuring multiple pyrimidine rings, which are known for their biological activity. Its molecular formula is , and it has a unique stereochemistry that may influence its biological interactions.
Anticancer Activity
Research indicates that compounds containing pyrimidine structures often exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit various cancer cell lines, suggesting that (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol may also possess similar activity.
A study highlighted the effectiveness of pyrimidine derivatives in targeting specific enzymes involved in cancer progression, such as protein kinases and DNA polymerases . The ability of this compound to interact with such targets could make it a candidate for further anticancer drug development.
Antimicrobial Properties
Pyrimidine derivatives are also noted for their antimicrobial activities. Research has shown that certain pyrimidine compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi . The specific structure of this compound may enhance its efficacy against resistant strains of bacteria, making it a potential lead compound in antibiotic development.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies on similar compounds indicate favorable bioavailability and metabolic stability, which are essential for effective drug formulation .
The compound's solubility and absorption characteristics could be assessed through various in vitro models to predict its behavior in biological systems.
Case Study 1: Anticancer Efficacy
In a recent investigation, a series of pyrimidine derivatives were synthesized and evaluated for their anticancer properties. Among these, a derivative closely related to this compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value lower than 10 µM . This suggests that modifications to the pyrimidine structure can lead to enhanced anticancer activity.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial potential of pyrimidine derivatives found that compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) against various pathogens including Staphylococcus aureus and Escherichia coli . The results indicated that further exploration of this compound could yield promising antimicrobial agents.
Mechanism of Action
The mechanism of action of (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Biological Activity
The compound (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.
Synthesis
The synthesis of pyrimidine derivatives, including this compound, often involves multi-step reactions starting from simpler pyrimidine precursors. The methods typically include:
- Condensation reactions to form the pyrimidine ring.
- Substitution reactions to introduce the methyl group at the 4-position.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has shown promise in inhibiting specific kinases, which are critical in cancer progression and other diseases.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Antitumor Activity : Preliminary studies have demonstrated that (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting its use in treating inflammatory diseases.
- Antiviral Properties : Some studies suggest that it may have activity against viral infections, although further research is needed to confirm these effects.
Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity with an IC50 value of approximately 25 µM. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating chronic inflammatory conditions.
Data Tables
Comparison with Similar Compounds
Research Implications and Gaps
- Biological Relevance: The bicyclic pyrimidine scaffold may improve target engagement in kinase inhibitors or antiviral agents compared to monocyclic analogs.
- Commercial Viability : The discontinuation of the (1R)-enantiomer suggests market prioritization of the (1S)-form, though underlying reasons (e.g., stability, efficacy) remain speculative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
